molecular formula C12H9BrClNO2 B1454296 Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate CAS No. 1133115-60-2

Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate

Cat. No. B1454296
CAS RN: 1133115-60-2
M. Wt: 314.56 g/mol
InChI Key: GDNKVLCQALRHCP-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate” is a chemical compound with the molecular formula C12H9BrClNO2 . It has a molecular weight of 314.56 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9BrClNO2/c1-6-3-4-7 (13)10-8 (14)5-9 (12 (16)17-2)15-11 (6)10/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and methyl groups on the quinoline ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.56 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of medicinal chemistry due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives have shown promise in the treatment of cancer cells, microbes, and various disorders in the human body .

Quinoline-Based Drug Development

Quinoline and its analogues are essential scaffolds in drug discovery. Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate, being a quinoline derivative, is valuable for synthesizing biologically and pharmaceutically active compounds. Its structure is pivotal for creating new leads in medicinal chemistry .

properties

IUPAC Name

methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-6-3-4-7(13)10-8(14)5-9(12(16)17-2)15-11(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNKVLCQALRHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CC(=N2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674830
Record name Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate

CAS RN

1133115-60-2
Record name Methyl 5-bromo-4-chloro-8-methyl-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
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